N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14997931
InChI: InChI=1S/C19H17N5O2/c25-17(24-19-22-14-7-3-4-8-15(14)23-19)9-10-20-18(26)16-11-12-5-1-2-6-13(12)21-16/h1-8,11,21H,9-10H2,(H,20,26)(H2,22,23,24,25)
SMILES:
Molecular Formula: C19H17N5O2
Molecular Weight: 347.4 g/mol

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14997931

Molecular Formula: C19H17N5O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide -

Specification

Molecular Formula C19H17N5O2
Molecular Weight 347.4 g/mol
IUPAC Name N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C19H17N5O2/c25-17(24-19-22-14-7-3-4-8-15(14)23-19)9-10-20-18(26)16-11-12-5-1-2-6-13(12)21-16/h1-8,11,21H,9-10H2,(H,20,26)(H2,22,23,24,25)
Standard InChI Key DBFSJTRUDZFYBE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3

Introduction

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. It features a unique combination of functional groups, including a benzimidazole moiety and an indole structure, which are known for their diverse pharmacological properties. The molecular formula of this compound is C₁₉H₁₇N₅O₂, indicating the presence of multiple nitrogen and oxygen atoms that contribute to its biological activity.

Structural Features and Biological Activity

The structural components of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide are crucial for its biological activity. The benzimidazole moiety is associated with antimicrobial and anticancer properties, while the indole structure is known for its anti-inflammatory and anticancer effects. The compound's design allows it to interact effectively with various biological systems, making it a subject of interest in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide typically involves several key steps. A common strategy includes amide coupling reactions, where an indole-2-carboxylic acid is reacted with an amine to form the desired amide. This multi-step synthesis allows for the introduction of various substituents that may enhance biological activity.

Chemical Reactivity and Potential Applications

The compound can undergo various chemical reactions typical for amides and heterocycles, such as amide coupling and substitution reactions. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. Potential applications of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide include therapeutic uses in treating infections and diseases where indole and benzimidazole derivatives have shown efficacy.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide. Notable examples include:

Compound NameMolecular FormulaKey Features
N-[4-(1H-benzimidazol-2-yl)phenyl]-N'-hydroxyureaNot specifiedContains a phenyl group and exhibits anti-tumor activity.
5-Methyl-N-(benzimidazolyl)thiazoliumNot specifiedKnown for its antimicrobial properties.
1-Methylindole derivativesVariesDisplay diverse biological activities including anti-inflammatory effects.

The uniqueness of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide lies in its specific combination of functional groups and structural features that enhance its potential therapeutic applications compared to these similar compounds.

Research Findings and Future Directions

Recent research has focused on the synthesis and evaluation of similar compounds for their anti-mycobacterial activities and potential therapeutic applications against diseases like tuberculosis. In vitro studies have demonstrated varying degrees of cytotoxicity and selectivity against different bacterial strains, suggesting potential therapeutic applications in treating infections caused by resistant strains. Further studies are needed to fully explore the biological activity and potential applications of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-1H-indole-2-carboxamide.

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